Kinase Inhibitor Hit‑Finding and Scaffold Exploration
Given the documented use of pyrazole–thiazole hybrids as CDK and FLT‑3 kinase inhibitors in patent applications [1][2], this compound may serve as a starting point for hit‑finding campaigns targeting cyclin‑dependent or FLT‑family kinases. Procurement for focused library design or SAR-by‑catalog screening in those target classes is the most defensible use based on currently available evidence.
